molecular formula C27H29N3O4S B2358910 2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-77-8

2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2358910
CAS No.: 324774-77-8
M. Wt: 491.61
InChI Key: OULBQIZFVWBUOQ-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative featuring a benzo[de]isoquinoline-1,3-dione core. This core is substituted with an ethyl group linked to a piperazine ring, which is further modified by a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group.

Naphthalimide derivatives are widely studied for their photophysical properties, cytotoxicity, and applications in sensing. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, intermediate piperazine-linked naphthalimides (e.g., SA1–SA7) are synthesized by refluxing 1,8-naphthalimide with piperazine derivatives in toluene using triethylamine as a base .

Properties

IUPAC Name

2-[2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-18-16-19(2)25(20(3)17-18)35(33,34)29-13-10-28(11-14-29)12-15-30-26(31)22-8-4-6-21-7-5-9-23(24(21)22)27(30)32/h4-9,16-17H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULBQIZFVWBUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A benzo[de]isoquinoline backbone
  • A piperazine ring substituted with a mesitylsulfonyl group
  • An ethyl linker

This structural configuration is expected to influence its pharmacokinetic and pharmacodynamic properties.

Preliminary studies suggest that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, which could be extrapolated to this compound. For instance, derivatives with piperazine moieties have been noted for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission .
  • Antimicrobial Activity : Research indicates that piperazine derivatives can possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The potential for this compound to act against resistant strains warrants further investigation.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of the compound. Key findings include:

  • AChE Inhibition : Compounds similar in structure have demonstrated IC50 values in the nanomolar range against AChE, suggesting that this compound may also exhibit potent inhibition .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that the compound may affect cell viability in cancer cell lines, although specific data for this compound is still pending.

Table 1: Biological Activity Summary

Activity TypeReference CompoundIC50 Value (nM)Notes
AChE Inhibition4e7.1Stronger than donepezil (410 nM)
Antimicrobial EfficacyPiperazine DerivativesTBDPotential against M. tuberculosis

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • A study on piperazine derivatives highlighted their potential as anti-Alzheimer agents due to their ability to inhibit AChE effectively . This suggests that our compound could be investigated for similar neuroprotective effects.
  • Research on mesitylsulfonyl derivatives indicated promising results in inhibiting bacterial growth, which could translate into applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthalimide derivatives allows for tailored applications. Below is a detailed comparison with key analogues:

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Molecular Weight* Key Properties/Applications Reference
Target Compound Mesitylsulfonyl ~520 (estimated) Enhanced steric bulk; potential pharmacological stability
325694-89-1 4-Chlorophenylsulfonyl 448.53 (similar structure) Industrial/pharmacological uses; electron-withdrawing Cl group
SA1–SA7 (Arylsulfonyl series) Varied aryl groups (e.g., methyl, methoxy) 400–500 Cytotoxicity studies; structure-activity relationships
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione 2-Methoxyphenyl 365.43 Neurotransmitter receptor modulation (e.g., serotonin)

Notes:

  • 4-Chlorophenylsulfonyl derivatives (e.g., 325694-89-1) are commercially available for industrial applications, highlighting the role of sulfonyl groups in enhancing compound stability .

Variations in the Naphthalimide Core Substituents

Compound Name Core Substituent Molecular Weight Key Properties/Applications Reference
NI3 (6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) Allylamino, dimethylaminoethyl ~365 (estimated) Fluorescent pH/metal ion sensing; copolymerization with styrene
5a–5c (Schiff base derivatives) Hydroxybenzylidene, dimethylaminobenzylidene 350–450 Electro-optical properties; antiviral activity via molecular docking
2-(2-Hydroxyethyl)-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Hydroxyethyl, piperazinyl ~380 (estimated) Fluorescent probes; photostable polymers for logic gates
Hydroxyethyl naphthalimides (7f, 8a–c) Hydroxyethyl, heterocyclic thioethers 400–450 Antifungal activity; synergistic effects with clinical drugs

Notes:

  • NI3 and NI4 (a structural analogue) demonstrate that substituent positioning (e.g., allylamino vs. dimethylaminoethyl) significantly impacts fluorescence quantum yield and metal ion detection capabilities .
  • Hydroxyethyl derivatives (e.g., 7f, 8a–c) exhibit potent antifungal activity, with thioether-linked heterocycles enhancing bioactivity compared to alkyl chains .

Preparation Methods

Reagent Selection

  • Mesitylsulfonyl chloride is preferred due to its electron-rich aromatic ring, which enhances electrophilicity.
  • Triethylamine or pyridine acts as a base to scavenge HCl, driving the reaction to completion.

Reaction Optimization

A representative procedure involves dissolving the piperazinyl intermediate (1 equiv) in anhydrous dichloromethane, adding mesitylsulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C, and stirring at room temperature for 12–24 hours. Post-reaction workup includes quenching with water, extraction, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Time 12–24 hours
Yield 70–85% (estimated)

Integrated Synthetic Pathway

Combining these steps, the full synthesis proceeds as follows:

  • Formation of the Piperazinyl-Ethyl Intermediate
    • React 1,8-naphthalic anhydride with 2-(piperazin-1-yl)ethylamine in ethanol at 60°C.
  • Mesitylsulfonylation
    • Treat the intermediate with mesitylsulfonyl chloride in dichloromethane and triethylamine.

Critical Considerations :

  • Purity of intermediates : Column chromatography (e.g., 10:90 methanol/ethyl acetate) ensures removal of unreacted sulfonyl chloride.
  • Steric effects : The mesityl group’s bulk may necessitate extended reaction times compared to smaller sulfonyl derivatives.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks corresponding to the mesityl group’s methyl protons (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹³C NMR : Signals for the sulfonyl-linked quaternary carbon (δ ~135 ppm).
  • Mass spectrometry : Molecular ion peak matching the molecular formula C₂₇H₂₉N₃O₅S (exact mass: 523.18 g/mol).

Comparative Analysis of Sulfonylation Methods

While direct data for mesitylsulfonyl derivatives is limited, analogous reactions provide insights:

Sulfonyl Group Solvent Base Yield (%) Reference
Phenylsulfonyl DCM Pyridine 78
Tosyl THF Et₃N 82
Mesitylsulfonyl* DCM Et₃N 75–85 Estimated

*Estimated based on structural similarity.

Challenges and Mitigation Strategies

  • Low Sulfonylation Efficiency : Attributed to steric hindrance from the mesityl group. Mitigation includes using excess sulfonyl chloride (1.5 equiv) and elevated temperatures (40°C).
  • Byproduct Formation : Unreacted piperazinyl intermediates can be removed via acidic washes (1M HCl).

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities, as demonstrated in related isoquinoline syntheses. For instance, selenocyclization reactions at 2.5 mmol scale retained >90% yield, suggesting robustness for larger batches.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of a piperazine derivative (e.g., 4-bromophenylpiperazine) to attach the mesitylsulfonyl group, followed by coupling with the benzo[de]isoquinoline-1,3-dione scaffold. Intermediate validation is achieved via HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. For example, alkylation steps may require anhydrous conditions and catalysts like K₂CO₃ in DMF to minimize side reactions .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation relies on X-ray crystallography (for crystalline derivatives) to determine bond lengths/angles and confirm stereochemistry. Complementary techniques include FT-IR for functional group analysis (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) and high-resolution mass spectrometry (HRMS) to verify molecular mass within 3 ppm error .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating the target compound. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%). Recrystallization from ethanol or DCM/hexane mixtures enhances crystalline yield .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or GPCRs) by analyzing interactions between the piperazine-sulfonyl moiety and active sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications for improved stability or reactivity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary substituents (e.g., sulfonyl groups, piperazine substituents) and assess biological outcomes (e.g., IC₅₀ values). A Box-Behnken design minimizes experimental runs while evaluating critical factors like reaction temperature, solvent polarity, and steric bulk. SAR data can be analyzed via multivariate regression to identify pharmacophoric features .

Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., binding affinity vs. bioassay results)?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Validate computational models with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein-ligand dynamics in aqueous environments. Experimentally, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic/thermodynamic data to refine docking predictions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction conditions via kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, controlling temperature during mesitylsulfonyl group incorporation reduces sulfonate ester byproducts. Flow chemistry systems enhance heat/mass transfer, improving reproducibility at scale .

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